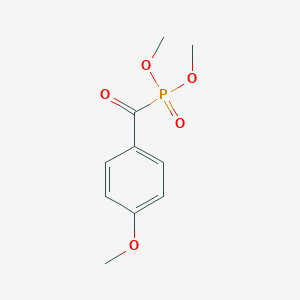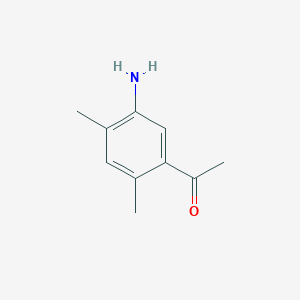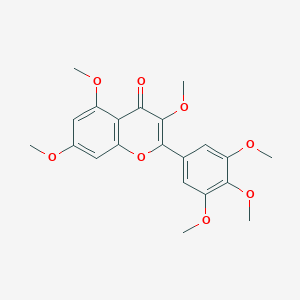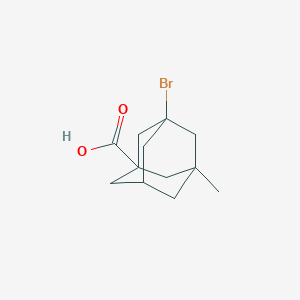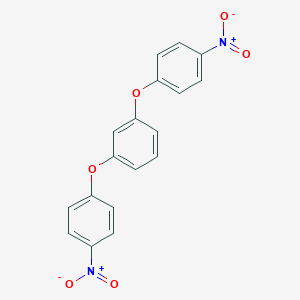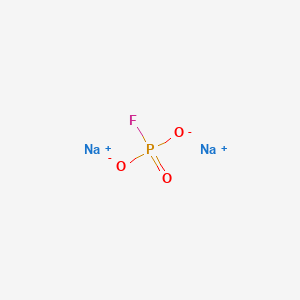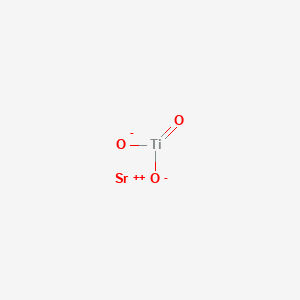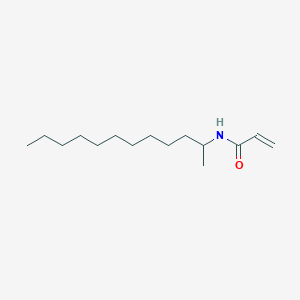![molecular formula C31H33N3O2S B083144 4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- CAS No. 13242-16-5](/img/structure/B83144.png)
4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Effets Biochimiques Et Physiologiques
4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been found to increase the expression of antioxidant and detoxification enzymes, which play a critical role in protecting cells from oxidative stress and toxic insults.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- is its potential applications in various fields of scientific research. It possesses several beneficial properties that make it a promising candidate for the development of novel therapeutics and diagnostic tools. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may pose challenges in its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-. One of the potential areas of research is the development of novel therapeutics and diagnostic tools based on this compound. It may also be studied further for its potential applications in the treatment of various inflammatory and cancerous diseases. Additionally, it may be investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Further studies may also be conducted to elucidate the mechanism of action of this compound and its effects on various signaling pathways.
In conclusion, 4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of novel therapeutics and diagnostic tools that may benefit human health.
Méthodes De Synthèse
The synthesis of 4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- involves the reaction of 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- with imidazolidinone. The reaction is carried out in the presence of a suitable catalyst and under specific reaction conditions.
Applications De Recherche Scientifique
4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been investigated for its potential application as a photosensitizer in photodynamic therapy.
Propriétés
Numéro CAS |
13242-16-5 |
|---|---|
Nom du produit |
4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- |
Formule moléculaire |
C31H33N3O2S |
Poids moléculaire |
511.7 g/mol |
Nom IUPAC |
5-[2-(3-ethylbenzo[g][1,3]benzoxazol-2-ylidene)ethylidene]-3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C31H33N3O2S/c1-3-5-6-7-13-22-33-30(35)27(34(31(33)37)24-15-9-8-10-16-24)20-21-28-32(4-2)26-19-18-23-14-11-12-17-25(23)29(26)36-28/h8-12,14-21H,3-7,13,22H2,1-2H3 |
Clé InChI |
OZCLZZYQFDQMOF-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCN1C(=O)/C(=C/C=C/2\N(C3=C(O2)C4=CC=CC=C4C=C3)CC)/N(C1=S)C5=CC=CC=C5 |
SMILES |
CCCCCCCN1C(=O)C(=CC=C2N(C3=C(O2)C4=CC=CC=C4C=C3)CC)N(C1=S)C5=CC=CC=C5 |
SMILES canonique |
CCCCCCCN1C(=O)C(=CC=C2N(C3=C(O2)C4=CC=CC=C4C=C3)CC)N(C1=S)C5=CC=CC=C5 |
Autres numéros CAS |
13242-16-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




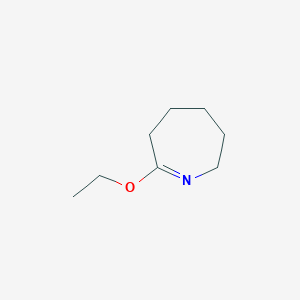
![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)

